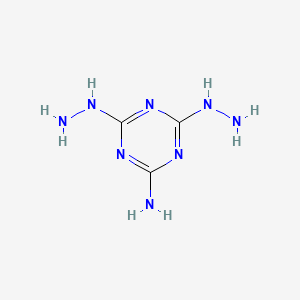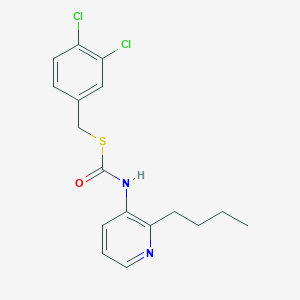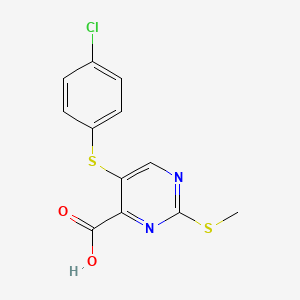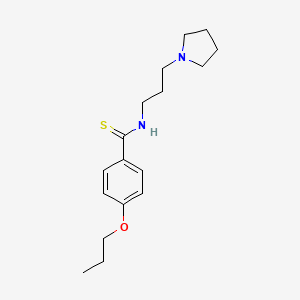
Bromo(trimethyl)arsanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(trimethyl)arsanium bromide is a chemical compound with the molecular formula C3H9AsBr2. It is a quaternary ammonium salt where the central arsenic atom is bonded to three methyl groups and one bromine atom, with an additional bromine ion completing the structure. This compound is known for its unique properties and applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromo(trimethyl)arsanium bromide can be synthesized through the reaction of trimethylarsine with bromine. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows:
(CH3)3As+Br2→(CH3)3AsBr2
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but on a larger scale. The process requires stringent control of reaction conditions to ensure safety and purity of the product. The use of automated systems for the addition of bromine and continuous monitoring of reaction parameters are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo(trimethyl)arsanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation and Reduction Reactions: The arsenic center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or potassium iodide.
Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include compounds like trimethylarsine chloride or trimethylarsine iodide.
Oxidation Reactions: Products can include arsenic oxides or arsenic acids.
Reduction Reactions: Products may include trimethylarsine or other lower oxidation state arsenic compounds.
Wissenschaftliche Forschungsanwendungen
Bromo(trimethyl)arsanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. It is particularly useful in the formation of carbon-arsenic bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of arsenic-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including semiconductors and advanced materials.
Wirkmechanismus
The mechanism of action of bromo(trimethyl)arsanium bromide involves its ability to interact with various molecular targets through its arsenic center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved include:
Covalent Bond Formation: Interaction with thiol groups in proteins and enzymes.
Oxidative Stress: Generation of reactive oxygen species leading to oxidative damage in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyltrimethylammonium tribromide
- Trimethylphenylammonium bromide
- Tetramethylammonium bromide
Uniqueness
Bromo(trimethyl)arsanium bromide is unique due to the presence of the arsenic atom, which imparts distinct chemical properties compared to similar quaternary ammonium compounds
Eigenschaften
CAS-Nummer |
31476-99-0 |
|---|---|
Molekularformel |
C3H9AsBr2 |
Molekulargewicht |
279.83 g/mol |
IUPAC-Name |
bromo(trimethyl)arsanium;bromide |
InChI |
InChI=1S/C3H9AsBr.BrH/c1-4(2,3)5;/h1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OOBIEQYGNVPMGN-UHFFFAOYSA-M |
Kanonische SMILES |
C[As+](C)(C)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


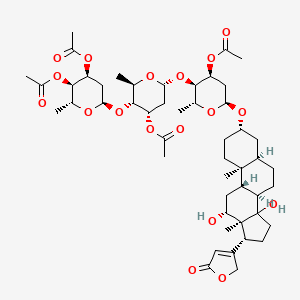

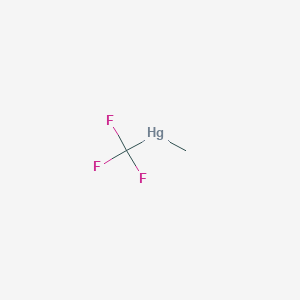
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
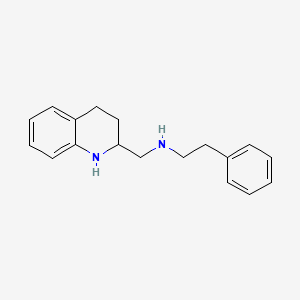
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
